Lauryl Hydroxysultaine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

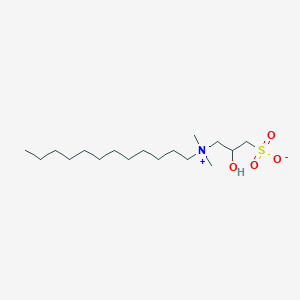

IUPAC Name |

3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO4S/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17(19)16-23(20,21)22/h17,19H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGPBVIAYDDWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2050035 | |

| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13197-76-7 | |

| Record name | Lauryl hydroxysultaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13197-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl hydroxysultaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013197767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL HYDROXYSULTAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176KKP31OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lauryl Hydroxysultaine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and research applications of Lauryl Hydroxysultaine (LHS), an amphoteric surfactant valued for its mildness, excellent foaming capabilities, and stability. This document is intended to serve as a technical resource, offering detailed information and experimental protocols to support its application in various research and development settings.

Core Chemical Properties

This compound, with the IUPAC name 3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate, is a zwitterionic surfactant.[1][2] This means it possesses both a positive and a negative charge within its molecular structure, rendering it electrically neutral over a wide pH range.[3][4] Its amphoteric nature contributes to its excellent compatibility with other surfactant types, including anionic, cationic, and non-ionic surfactants.[5]

Quantitative Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₇NO₄S | [6][7] |

| Molecular Weight | 351.55 g/mol | [4] |

| CAS Number | 13197-76-7 | [5][6] |

| Appearance | Clear to yellowish liquid | [6] |

| Boiling Point | ~350°C | [6] |

| Density | ~1.1 g/cm³ at 20°C | [4] |

| Water Solubility | 680 g/L at 20°C | [4] |

| Critical Micelle Concentration (CMC) | ~2.8 mmol/L | |

| pH (as supplied) | 6.0 - 8.5 | [6][8] |

Note: The provided CMC value is based on a single study and may vary depending on experimental conditions such as temperature, pH, and ionic strength.

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process. The first step is the reaction of epichlorohydrin with sodium bisulfite to form the intermediate sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS). The second step is the quaternization of lauryl dimethylamine (LDMA) with CHPS.[3]

An alternative laboratory-scale synthesis can be performed starting from lauric acid, which involves an amidation step followed by quaternization.[3]

Experimental Protocol: Laboratory Scale Synthesis (Conceptual)

Materials:

-

Lauryl dimethylamine (LDMA)

-

Sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS)

-

Isopropyl alcohol (or other suitable solvent)

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Rotary evaporator

-

Reaction vessel with stirring and temperature control

Procedure:

-

In a reaction vessel, dissolve lauryl dimethylamine in isopropyl alcohol.

-

Slowly add sodium 3-chloro-2-hydroxypropane-1-sulfonate to the solution while stirring.

-

Heat the mixture to a specified temperature (e.g., 70-80°C) and maintain for several hours to facilitate the quaternization reaction.

-

Monitor the reaction progress by techniques such as titration to determine the consumption of the tertiary amine.

-

Once the reaction is complete, adjust the pH of the solution to the desired range (typically near neutral) using sodium hydroxide or hydrochloric acid.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by methods such as extraction or chromatography if high purity is required for specific research applications.

Research Applications

While this compound is predominantly used in the personal care industry, its unique properties make it a candidate for various research applications, particularly in drug delivery and formulation science.

Solubilization of Poorly Soluble Drugs

Surfactants are widely used to enhance the solubility of hydrophobic drugs by forming micelles that can encapsulate the drug molecules.[9] The amphiphilic nature of LHS, with its long hydrophobic lauryl tail and polar headgroup, allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles provide a hydrophobic core where poorly soluble drugs can be partitioned, thereby increasing their apparent solubility.

Permeation Enhancement in Drug Delivery

Chemical permeation enhancers are often employed to improve the transport of drugs across biological membranes, such as the skin. Surfactants can act as permeation enhancers by disrupting the highly organized structure of the stratum corneum, the outermost layer of the skin.[10][11] The mechanism can involve the fluidization of the lipid bilayers, leading to increased drug diffusivity. While specific studies on LHS as a skin permeation enhancer are limited, its surfactant properties suggest potential in this area.

Interaction with Proteins and Lipid Membranes

The interaction of surfactants with proteins and lipids is a critical area of research in biochemistry and drug delivery. These interactions can influence protein stability and the integrity of cell membranes and liposomal drug carriers.

Protein Interaction: Ionic surfactants are known to interact with proteins, which can lead to conformational changes and even denaturation.[12] As a zwitterionic surfactant, LHS is generally considered milder than its purely anionic or cationic counterparts. Investigating the effect of LHS on the secondary and tertiary structure of proteins can be crucial for developing stable protein-based formulations.

Lipid Membrane Interaction: Surfactants can insert into lipid bilayers, altering their physical properties such as fluidity and permeability. This can impact the stability of liposome-based drug delivery systems.[13] Understanding the interaction of LHS with model lipid membranes is essential for its potential use in formulations containing liposomes or for assessing its effects on cell membranes.

Key Experimental Protocols for Research

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus concentration curve occurs.

Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[14]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Foamability and Foam Stability Testing

The Ross-Miles method is a standard procedure for evaluating the foaming properties of surfactants.[1][15]

Protocol (Ross-Miles Method):

-

Prepare a solution of this compound at a specific concentration and temperature.

-

A defined volume of the solution is poured from a specified height into a graduated cylinder containing another portion of the same solution.

-

The initial height of the foam generated is measured immediately after pouring. This represents the foamability.

-

The foam height is then measured at set time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Characterization of Micelle Size

Dynamic Light Scattering (DLS) is a common technique for measuring the size of particles, including surfactant micelles, in a solution.[13][16]

Protocol (Dynamic Light Scattering):

-

Prepare a solution of this compound at a concentration above its CMC.

-

Filter the solution to remove any dust or large aggregates.

-

Place the sample in the DLS instrument.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

-

The diffusion coefficient of the micelles is determined, and the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The zeta potential, which indicates the surface charge and stability of the micelles, can also be measured.[17]

Mandatory Visualizations

Signaling Pathways and Interactions

The following diagrams illustrate conceptual relationships and workflows relevant to the research applications of this compound.

References

- 1. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]

- 2. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound | 13197-76-7 | Benchchem [benchchem.com]

- 4. This compound, 13197-76-7 [thegoodscentscompany.com]

- 5. This compound CAS#: 13197-76-7 [m.chemicalbook.com]

- 6. specialchem.com [specialchem.com]

- 7. This compound | C17H37NO4S | CID 114474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 11. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. juser.fz-juelich.de [juser.fz-juelich.de]

- 13. researchgate.net [researchgate.net]

- 14. Experimental Reasoning for the Selection of the Foam-washing Agent Base Carrier at pH 3.3–4.8 [wisdomlib.org]

- 15. pdogf.com.ua [pdogf.com.ua]

- 16. muser-my.com [muser-my.com]

- 17. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review [mdpi.com]

Lauryl Hydroxysultaine: A Technical Examination of Its Biological Interactions and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Hydroxysultaine (LHS) is a zwitterionic surfactant widely utilized in personal care and cosmetic products for its mild cleansing and foaming properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of LHS's mechanism of action in biological systems, with a focus on its interactions at the cellular and molecular level. While a complete picture of its nuanced biological activity remains an area of active investigation, this document synthesizes the available toxicological data, outlines established experimental protocols for its safety assessment, and discusses the theoretical framework of its interaction with biological membranes. The information is intended to serve as a foundational resource for researchers and professionals in drug development and cosmetic science.

Introduction to this compound

This compound, chemically known as 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt, is an amphoteric surfactant belonging to the hydroxysultaine class of compounds.[3][4] Its molecular structure incorporates a hydrophobic lauryl tail and a hydrophilic headgroup containing both a positively charged quaternary ammonium group and a negatively charged sulfonate group.[3] This zwitterionic nature imparts a net neutral charge over a wide pH range, which is believed to contribute to its milder profile compared to purely anionic or cationic surfactants.[3] In cosmetic and personal care formulations, LHS functions as a cleansing agent, foam booster, and viscosity-controlling agent.[1][2]

Mechanism of Action in Biological Systems

The primary mechanism of action of this compound in biological systems is attributed to its surface-active properties, leading to interactions with cellular membranes and proteins. As a surfactant, LHS can partition at the lipid-water interface of the stratum corneum and cell membranes, which can lead to a range of biological effects.

Interaction with the Stratum Corneum and Cell Membranes

The outermost layer of the skin, the stratum corneum, provides a formidable barrier primarily composed of corneocytes embedded in a lipid-rich matrix. Surfactants can interact with and disrupt this organized lipid structure.[5][6] The hydrophobic tail of LHS is thought to penetrate the lipid domains of the stratum corneum, while the hydrophilic headgroup remains oriented towards the aqueous environment. This insertion can disrupt the lamellar organization of the intercellular lipids, potentially increasing the permeability of the skin barrier.[6][7]

At the cellular level, surfactants can integrate into the phospholipid bilayer of cell membranes. This can alter membrane fluidity and permeability, and at higher concentrations, lead to membrane solubilization and cell lysis.[8] The zwitterionic nature of LHS is thought to result in a less disruptive interaction with the cell membrane compared to charged surfactants. Anionic surfactants can strongly bind to and denature proteins, while cationic surfactants can exhibit significant cytotoxicity. The balanced charge of zwitterionic surfactants like LHS is hypothesized to lead to weaker interactions with both lipids and proteins, contributing to their observed mildness.

Cellular and Molecular Effects

Exposure of skin cells, such as keratinocytes, to surfactants can trigger a cascade of cellular responses. Disruption of the cell membrane can lead to the release of intracellular contents and the activation of inflammatory signaling pathways.[9][10] While specific signaling pathways modulated by LHS have not been definitively identified in the available literature, surfactant-induced irritation is generally associated with the release of pro-inflammatory cytokines and chemokines.[10] This inflammatory response is a key component of the skin irritation phenomenon.

Quantitative Toxicological Data

A substantial body of research has focused on the toxicological profile of this compound to ensure its safety in consumer products. The following tables summarize key quantitative data from these studies.

| Toxicological Endpoint | Species | Test Conditions | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | 28-32% aqueous solution | > 560-640 mg/kg bw | [11] |

| Dermal Irritation | Rabbit | 28-32% aqueous solution | Slight dermal irritant | [11] |

| Eye Irritation | Rabbit | 28-32% aqueous solution | Irritating to eyes | [11] |

| Mutagenicity (Ames Test) | S. typhimurium | 29% solution | Not mutagenic | [11] |

Table 1: Summary of Toxicological Data for this compound

Experimental Protocols

Standardized protocols are crucial for the consistent and reliable assessment of the safety of chemical compounds. The following sections detail the methodologies for key experiments cited in the toxicological evaluation of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by assessing its effect on a reconstructed human epidermis model.[12][13]

-

Test System: A multi-layered, differentiated model of the human epidermis cultured from human-derived keratinocytes.[12]

-

Procedure:

-

The RhE tissue is pre-incubated in a sterile, defined culture medium.

-

A defined amount of the test substance (e.g., this compound solution) is applied topically to the surface of the RhE tissue. A negative control (e.g., sterile water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[12]

-

The tissue is exposed to the test substance for a specific duration (e.g., 60 minutes) at 37°C.[12]

-

Following exposure, the test substance is removed by washing.

-

The tissue is incubated for a post-exposure recovery period (e.g., 42 hours).[12]

-

Cell viability is assessed using the MTT assay. The tissue is incubated with MTT solution, which is converted by viable cells into a blue formazan salt.[14]

-

The formazan is extracted, and its absorbance is measured spectrophotometrically.

-

-

Data Interpretation: A substance is classified as an irritant if it reduces cell viability below a defined threshold (typically ≤ 50%) compared to the negative control.[13]

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium.[2][15]

-

Test System: Histidine-requiring (his- ) mutant strains of Salmonella typhimurium.[2]

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test substance (e.g., this compound) in the presence and absence of a metabolic activation system (S9 mix from rat liver).[15]

-

The mixture is plated on a minimal agar medium lacking histidine.

-

The plates are incubated at 37°C for 48-72 hours.[2]

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

-

Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[2]

Visualizations

Logical Relationship of Surfactant-Induced Skin Irritation

Caption: Logical flow of surfactant-induced skin irritation.

Experimental Workflow for In Vitro Skin Irritation Testing (OECD TG 439)

Caption: Workflow for OECD TG 439 skin irritation test.

Conclusion and Future Directions

This compound is a well-characterized surfactant from a toxicological perspective, with a substantial amount of data supporting its safe use in cosmetic and personal care products. Its zwitterionic nature is a key factor in its milder interaction with biological systems compared to ionic surfactants. The primary mechanism of its biological effect is through interaction with the lipids of the stratum corneum and cell membranes, which at sufficient concentrations can lead to barrier disruption and a localized inflammatory response.

However, a detailed understanding of the specific molecular interactions and downstream signaling pathways remains limited. Future research should focus on:

-

Biophysical studies: Investigating the specific interactions of LHS with model lipid bilayers and individual membrane proteins to quantify its effects on membrane structure and function.

-

Cellular signaling analysis: Identifying the specific signaling pathways in keratinocytes and other skin cells that are modulated by LHS exposure.

-

Quantitative structure-activity relationship (QSAR) studies: Developing models to better predict the irritation potential of LHS and related surfactants based on their molecular structures.

A deeper understanding of these fundamental mechanisms will enable the more rational design of even milder and more effective surfactants for a wide range of applications.

References

- 1. ewg.org [ewg.org]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. This compound | 13197-76-7 | Benchchem [benchchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Stratum corneum lipid removal by surfactants: relation to in vivo irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surfactant - Wikipedia [en.wikipedia.org]

- 9. Irritating effects of sodium lauryl sulfate on human primary keratinocytes at subtoxic levels of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Mediating Chemokine Induction in Keratinocytes by Cathelicidin LL-37 and Flagellin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. x-cellr8.com [x-cellr8.com]

- 13. senzagen.com [senzagen.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

A Technical Guide to the Zwitterionic Properties of Lauryl Hydroxysultaine at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Hydroxysultaine (LHS) is an amphoteric surfactant widely utilized in the cosmetic and pharmaceutical industries for its mildness, excellent foaming characteristics, and stability across a broad pH range.[1] Chemically, it is a member of the hydroxysultaine class of compounds, which are also referred to as sulfobetaines.[2] Its structure incorporates a hydrophobic lauryl tail and a hydrophilic headgroup containing both a permanently positively charged quaternary ammonium ion and a negatively charged sulfonate group.[3][4] This dual-charge nature defines its zwitterionic character and is fundamental to its performance and application, particularly in formulations intended for biological contact, such as topical drug delivery systems and personal care products.

This technical guide provides an in-depth analysis of the zwitterionic properties of this compound, with a specific focus on its behavior at physiological pH (typically 7.0-7.4). Understanding the charge state and physicochemical properties of LHS in this range is critical for formulation scientists and researchers aiming to optimize product stability, efficacy, and biocompatibility.

Physicochemical and Zwitterionic Characteristics

The defining feature of this compound is its molecular structure, which dictates its charge characteristics as a function of pH. The molecule consists of a quaternary ammonium cation and a sulfonate anion.

-

Quaternary Ammonium Group: Unlike primary, secondary, or tertiary amines, the nitrogen atom in LHS is part of a quaternary ammonium cation. This cation is permanently charged and its positive charge is independent of the solution's pH.[5]

-

Sulfonate Group: The anionic component is a sulfonate group (-SO₃⁻). Sulfonic acids are strong acids, meaning they have a very low pKa value. Consequently, the sulfonate group is fully deprotonated and negatively charged in all but the most extremely acidic conditions.

This combination of a pH-independent cation and a strongly acidic anion results in LHS existing predominantly in its zwitterionic form over a very wide pH range.[6][7] At physiological pH, the molecule carries a net formal charge of zero, while possessing distinct positive and negative charges.[8] This is why it is often stated that LHS maintains its isoelectric state across all functional pH ranges.[7]

Quantitative Data Summary

While specific experimental pKa and isoelectric point (pI) values for this compound are not extensively reported in publicly available literature, its properties can be inferred from its chemical structure. The table below summarizes key physicochemical properties.

| Property | Value / Description | Reference / Justification |

| Chemical Name | 3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate | [8] |

| Molecular Formula | C₁₇H₃₇NO₄S | [8][9] |

| Molecular Weight | 351.5 g/mol | [8] |

| Cationic Group | Quaternary Ammonium | [3] |

| Anionic Group | Sulfonate | [1] |

| pKa (Quaternary Amine) | Not applicable; permanently charged | [5] |

| pKa (Sulfonic Acid) | < 2 (estimated, as sulfonic acids are strong acids) | Inferred from general chemical principles |

| Isoelectric Point (pI) | Broad range; effectively zwitterionic across most pH values | [6][7] |

| Charge at Physiological pH (7.0-7.4) | Zwitterionic (net charge of 0) | Inferred from pKa values |

Charge State of this compound Across pH Gradient

The charge state of this compound is remarkably stable. Due to the permanent positive charge of the quaternary ammonium group and the very low pKa of the sulfonic acid group, the molecule predominantly exists as a zwitterion. The following diagram illustrates this behavior.

As shown in Figure 1, at physiological pH, this compound is firmly in its zwitterionic state. This contributes to its high water solubility and stability in complex formulations, as it is less likely to form insoluble precipitates with other charged species.[6]

Experimental Protocols for Zwitterionic Characterization

The characterization of amphoteric surfactants like this compound typically involves determining their charge properties as a function of pH. Potentiometric titration is a standard method for this purpose.

Potentiometric Titration

Potentiometric titration can be used to determine the active content of amphoteric surfactants and understand their behavior in acidic and basic conditions. For a sultaine, which behaves as a cationic species in strongly acidic media, titration with an anionic titrant can be performed.

Objective: To quantify the concentration of this compound and confirm its cationic behavior at low pH.

Principle: In a strongly acidic medium (e.g., pH < 2), the carboxylate group of a typical betaine would be protonated, rendering the molecule net cationic. For a sultaine, the quaternary ammonium group is already cationic. This allows for titration with a standardized anionic surfactant titrant, such as sodium lauryl sulfate or sodium tetraphenylborate. The endpoint is detected by a surfactant-sensitive electrode, which measures the change in potential as the titrant forms an ion-pair complex with the analyte.[8][9]

Materials:

-

This compound sample

-

Standardized 0.01 M Sodium Tetraphenylborate (NaTPB) titrant

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

-

Deionized water

-

Titrator with a surfactant-sensitive electrode (e.g., PVC membrane electrode) and a reference electrode (e.g., Ag/AgCl).[10]

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound solution and dissolve it in a sufficient volume of deionized water in a titration vessel.

-

pH Adjustment: Acidify the sample solution to a pH of approximately 2.0 using HCl or H₂SO₄. This ensures the molecule is treated as a cationic species for the purpose of titration.

-

Titration: Immerse the surfactant and reference electrodes in the solution. Titrate the acidified sample with the standardized NaTPB solution under constant stirring.

-

Endpoint Detection: Record the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve (E vs. V) or the peak of the first derivative curve (dE/dV vs. V).[3]

-

Calculation: The concentration of this compound in the sample is calculated based on the volume of titrant consumed at the equivalence point.

The following diagram outlines the general workflow for this experimental protocol.

Relevance in Drug Development and Formulation

The zwitterionic nature of this compound at physiological pH is of significant importance for drug development professionals:

-

Biocompatibility: The net-zero charge at physiological pH contributes to its mildness and reduced potential for skin and eye irritation compared to purely anionic or cationic surfactants.[2]

-

Formulation Stability: Being zwitterionic over a wide pH range, LHS is compatible with a broad spectrum of active pharmaceutical ingredients (APIs), including those that are cationic, anionic, or non-ionic, without causing precipitation.

-

Enhanced Solubility: As a surfactant, it can aid in the solubilization of poorly water-soluble APIs, enhancing bioavailability in topical and other formulations.

-

Predictable Behavior: Its stable charge profile ensures that the performance of the formulation remains consistent even with minor pH shifts that can occur during manufacturing, storage, or upon application to biological surfaces.

Conclusion

This compound is a classic example of a zwitterionic surfactant whose charge characteristics are remarkably stable across a wide pH range, including physiological conditions. This stability is a direct result of its molecular structure, which features a permanently charged quaternary ammonium cation and a strongly acidic sulfonate anion. At physiological pH, it exists almost exclusively as a zwitterion with a net charge of zero. This property underpins its utility in the pharmaceutical and cosmetic industries, offering formulators a mild, stable, and highly compatible ingredient for sophisticated product development. The experimental protocols, such as potentiometric titration, provide a robust framework for the quantitative analysis and characterization of this versatile surfactant.

References

- 1. Surfactant - Wikipedia [en.wikipedia.org]

- 2. cir-safety.org [cir-safety.org]

- 3. Determination of Ampholytic and Cationic Surfactants by Potentiometric Titration - STEMart [ste-mart.com]

- 4. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 6. This compound, 13197-76-7 [thegoodscentscompany.com]

- 7. ulprospector.com [ulprospector.com]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. metrohm.com [metrohm.com]

Hydrophilic-Lipophilic Balance (HLB) of Lauryl Hydroxysultaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) of Lauryl Hydroxysultaine, a zwitterionic surfactant widely utilized in various scientific and industrial applications, including pharmaceutical formulations. Due to its amphoteric nature, the HLB value of this compound is not as straightforward to define as that of non-ionic surfactants. This document outlines both theoretical and experimental approaches to determine its HLB, presents relevant physicochemical data, and provides detailed experimental protocols for its characterization. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction to this compound and the HLB Concept

This compound is a high-performance surfactant valued for its excellent solubility, foaming properties, and mildness.[1][2] Chemically, it is a zwitterionic (or amphoteric) surfactant, meaning its molecule contains both a positive and a negative charge, making it stable over a wide pH range.[3][4] Its structure consists of a hydrophobic lauryl tail and a hydrophilic head group containing a quaternary ammonium cation, a hydroxyl group, and a sulfonate anion.

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[5][6] The scale, originally devised for non-ionic surfactants, is crucial for selecting the appropriate surfactant for a specific application, such as emulsification, solubilization, or wetting.[7][8] For ionic and amphoteric surfactants like this compound, the HLB concept is still applicable, though its determination requires more nuanced approaches.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₇NO₄S | [9] |

| Molecular Weight | 351.55 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | - |

| Critical Micelle Concentration (CMC) | ~2.8 mmol/L | [10] |

| Surface Tension at CMC | Data not readily available in the public domain. | - |

| Water Solubility | 680 g/L at 20°C | [9] |

Theoretical Determination of HLB: The Davies Method

For ionic and zwitterionic surfactants, the Davies method provides a framework for calculating the HLB value based on the contribution of different functional groups within the molecule.[5][11] The formula for the Davies method is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To apply this to this compound, one must identify the constituent groups and their corresponding group numbers from established tables.

Molecular Structure of this compound:

Functional Groups for HLB Calculation:

-

Hydrophilic Groups:

-

Quaternary Ammonium Cation (N⁺)

-

Hydroxyl Group (-OH)

-

Sulfonate Group (-SO₃⁻)

-

-

Lipophilic Groups:

-

Lauryl Chain (-CH₂-CH₂-...)

-

Methyl Groups on Nitrogen (-CH₃)

-

Below is a logical workflow for the theoretical HLB calculation using the Davies method.

Caption: Workflow for theoretical HLB calculation of this compound via the Davies method.

Experimental Determination of HLB

The experimental determination of the HLB of a surfactant is a robust method that relies on the principle of emulsion stability.[12][13] This section outlines a detailed protocol for determining the HLB of this compound.

Principle

The required HLB of an oil phase is the HLB value of the surfactant system that results in the most stable emulsion. By preparing a series of emulsions with a known oil phase and blends of this compound (unknown HLB) with a surfactant of a known HLB, the HLB of this compound can be calculated from the blend that produces the most stable emulsion.

Materials and Equipment

-

This compound

-

Reference surfactants with known HLB values (e.g., Span® and Tween® series)

-

Oil phase with a known required HLB (e.g., mineral oil, isopropyl myristate)

-

Deionized water

-

Homogenizer (e.g., high-shear mixer, sonicator)

-

Graduated cylinders or test tubes

-

Beakers

-

Pipettes

-

Analytical balance

-

Optical microscope or particle size analyzer (optional, for more quantitative stability assessment)

Experimental Protocol

-

Preparation of Surfactant Blends:

-

Prepare a series of surfactant blends of this compound (LHS) and a reference surfactant with a known HLB. For example, if using a high HLB reference (Ref_H) and a low HLB reference (Ref_L), create blends with varying ratios.

-

The HLB of each blend is calculated using the following formula: HLB_blend = (wt%_LHS * HLB_LHS) + (wt%_Ref * HLB_Ref) (Initially, an estimated HLB for LHS may be used to guide the range of blends, or the calculation can be performed retrospectively after identifying the optimal blend.)

-

-

Emulsion Preparation:

-

For each surfactant blend, prepare an oil-in-water (O/W) emulsion. A typical formulation would be 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase.

-

Heat the oil and water phases separately to a consistent temperature (e.g., 70-75°C).

-

Add the surfactant blend to the water phase and mix until dissolved.

-

Slowly add the oil phase to the water-surfactant mixture while homogenizing.

-

Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniform droplet size.

-

Allow the emulsions to cool to room temperature.

-

-

Stability Assessment:

-

Visually observe the emulsions in graduated cylinders at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability such as creaming, coalescence, or phase separation.

-

Record the time taken for phase separation or the height of the separated layers.

-

For a more quantitative assessment, measure the droplet size distribution of the emulsions over time using a particle size analyzer. The most stable emulsion will show the least change in droplet size.

-

-

Determination of the Optimal HLB:

-

The surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.

-

The HLB of this compound can then be calculated from the composition of the optimal blend. For instance, if the optimal blend has an HLB of 12 and was composed of 60% LHS and 40% of a reference surfactant with an HLB of 15: 12 = (0.60 * HLB_LHS) + (0.40 * 15) 12 = 0.60 * HLB_LHS + 6 6 = 0.60 * HLB_LHS HLB_LHS = 10

-

The following diagram illustrates the experimental workflow for determining the HLB of this compound.

Caption: Experimental workflow for determining the HLB of this compound.

Signaling Pathways and Logical Relationships

In the context of drug development, particularly for topical and transdermal delivery systems, the HLB of a surfactant can influence its interaction with the skin barrier. While this compound itself is not directly involved in intracellular signaling pathways in the classical sense, its physicochemical properties, governed by its HLB, determine its effect on the stratum corneum and subsequent drug permeation.

The logical relationship can be depicted as follows:

Caption: Logical relationship between HLB, skin interaction, and drug delivery.

Conclusion

References

- 1. ulprospector.com [ulprospector.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. This compound | 13197-76-7 | Benchchem [benchchem.com]

- 4. Hydroxysultaine - Wikipedia [en.wikipedia.org]

- 5. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Hydrophilic-lipophilic balance [chemeurope.com]

- 9. This compound|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. google.com [google.com]

- 12. mdpi.com [mdpi.com]

- 13. Reddit - The heart of the internet [reddit.com]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Lauryl Hydroxysultaine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lauryl Hydroxysultaine (LHS)

This compound (LHS) is a zwitterionic surfactant increasingly recognized for its potential in biochemical applications, including the challenging task of membrane protein extraction. Its amphoteric nature, possessing both a positively charged quaternary ammonium group and a negatively charged sulfonate group, allows it to maintain a neutral charge over a wide pH range. This property, combined with its gentle yet effective solubilizing characteristics, makes LHS a promising candidate for isolating membrane proteins while preserving their structural integrity and biological function.[1]

These application notes provide a comprehensive guide to utilizing LHS for the extraction of membrane proteins, detailing its physicochemical properties, offering generalized experimental protocols, and discussing its compatibility with various downstream applications.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a detergent is crucial for optimizing membrane protein extraction protocols. Below is a summary of the known properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₇NO₄S | [2] |

| Molecular Weight | 351.55 g/mol | [2] |

| Type | Zwitterionic Surfactant | [1] |

| Appearance | Clear to yellowish liquid | [3] |

| Solubility in Water | Soluble | [3] |

| Critical Micelle Concentration (CMC) | ~2.8 mmol/L (potential, not definitive) | |

| pH Range of Stability | Wide | [1] |

*Note: The Critical Micelle Concentration (CMC) is a critical parameter, as detergent concentration should be kept above the CMC for efficient micelle formation and protein solubilization. The provided CMC value is based on a surface tension study and may not be the definitive value; therefore, empirical determination for specific experimental conditions is highly recommended.

Advantages and Disadvantages of this compound

The choice of detergent is a critical step in membrane protein purification. LHS, as a zwitterionic detergent, offers a unique balance of properties compared to ionic and non-ionic detergents.

| Detergent Class | Advantages | Disadvantages |

| This compound (Zwitterionic) | - Generally mild and less denaturing than ionic detergents.- Maintains a neutral charge over a wide pH range, making it versatile.- Can be effective at disrupting protein-protein interactions while preserving the native state of individual proteins.[2] | - Can still be more denaturing than non-ionic detergents for some sensitive proteins. |

| CHAPS (Zwitterionic) | - Widely used and well-characterized.- Effective at breaking protein-protein interactions. | - Can be denaturing for some proteins. |

| DDM (Non-ionic) | - Very mild and often preserves protein structure and function well.- Good for structural studies. | - May have lower solubilization efficiency for certain membrane proteins compared to zwitterionic detergents. |

| SDS (Anionic) | - Highly effective at solubilizing most membrane proteins. | - Strongly denaturing, often leading to loss of protein function. |

Experimental Protocols

The following are generalized protocols for membrane protein extraction using this compound. It is crucial to optimize these protocols for each specific membrane protein and cell type.

General Workflow for Membrane Protein Extraction

Detailed Protocol for Membrane Protein Extraction

1. Materials and Reagents:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1-2% (w/v) this compound (optimize concentration), Protease Inhibitor Cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1-0.5% (w/v) this compound (optimize concentration).

-

Cells or tissue expressing the target membrane protein.

2. Procedure:

-

Cell Lysis and Membrane Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Lyse the cells using an appropriate method (e.g., sonication, Dounce homogenization, or French press). d. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris. e. Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes. f. Discard the supernatant (cytosolic fraction).

-

Membrane Solubilization: a. Resuspend the membrane pellet in ice-cold Solubilization Buffer. A good starting point is a protein-to-detergent ratio of 1:10 (w/w). b. Incubate the suspension for 1-4 hours at 4°C with gentle agitation (e.g., end-over-end rotation). c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. d. Carefully collect the supernatant containing the solubilized membrane proteins.

3. Optimization of Solubilization Conditions:

The efficiency of membrane protein extraction is highly dependent on the experimental conditions. Key parameters to optimize include:

-

LHS Concentration: Test a range of LHS concentrations, typically from 0.5% to 5% (w/v), to find the optimal concentration that maximizes extraction yield while preserving protein stability and function.

-

Protein-to-Detergent Ratio: Vary the ratio of total membrane protein to LHS to find the most effective solubilization conditions.

-

Incubation Time: Optimize the incubation time for solubilization (e.g., 30 minutes to overnight).

-

Temperature: While 4°C is a standard starting point, some proteins may require different temperatures for optimal solubilization.

-

Buffer Composition: Vary the pH, ionic strength, and additives (e.g., glycerol, cholesterol analogs) in the solubilization buffer.

Mechanism of Membrane Protein Solubilization

Downstream Application Compatibility

The choice of detergent can significantly impact downstream applications. As a zwitterionic detergent, LHS offers certain advantages.

-

Chromatography: LHS is generally compatible with various chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography. Its neutral charge over a wide pH range prevents interference with ion-exchange resins.[2] However, it is essential to maintain the LHS concentration above its CMC in all buffers to prevent protein aggregation.

-

Electrophoresis: Zwitterionic detergents like LHS are often used in 2D gel electrophoresis for the separation of membrane proteins.[4]

-

Mass Spectrometry: The compatibility of LHS with mass spectrometry (MS) needs to be empirically determined. Some detergents can interfere with ionization and produce contaminating peaks. Detergent removal steps may be necessary prior to MS analysis.

-

Structural Biology (Cryo-EM and NMR): The suitability of LHS for structural studies is protein-dependent. While milder non-ionic detergents are often preferred, the smaller micelle size of some zwitterionic detergents can be advantageous in certain cases. Optimization and screening are crucial.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Protein Yield | - Inefficient cell lysis.- Suboptimal LHS concentration.- Insufficient incubation time. | - Confirm cell lysis efficiency by microscopy.- Optimize LHS concentration and protein-to-detergent ratio.- Increase solubilization incubation time. |

| Protein Aggregation | - LHS concentration below CMC in buffers.- Inappropriate buffer conditions (pH, ionic strength). | - Ensure all buffers contain LHS above its CMC.- Screen different buffer compositions. |

| Loss of Protein Activity | - LHS concentration is too high, leading to denaturation.- Loss of essential lipids during extraction. | - Decrease LHS concentration.- Add lipid/cholesterol analogs to the solubilization buffer. |

Conclusion

This compound presents a viable and potentially advantageous alternative for the extraction of membrane proteins. Its zwitterionic nature offers a balance between the solubilizing power of ionic detergents and the mildness of non-ionic detergents. While the protocols provided here offer a solid starting point, it is imperative for researchers to empirically optimize the extraction conditions for their specific protein of interest to achieve high yields of stable and functional protein for downstream applications in research and drug development.

References

Application Notes and Protocols for Lauryl Hydroxysultaine in Cell Lysis Buffers for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lauryl Hydroxysultaine for Proteomic Analysis

This compound (LHS) is a zwitterionic surfactant that possesses both a positive and a negative charge, resulting in a net neutral charge.[1][2] This characteristic places it in the same class as other commonly used detergents in proteomics, such as CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate). Zwitterionic detergents are considered mild, non-denaturing surfactants that are effective at disrupting cell membranes and solubilizing proteins, including membrane proteins, while often preserving protein-protein interactions.[2][3]

While detergents like Sodium Dodecyl Sulfate (SDS) are highly effective for protein solubilization, they are strong denaturants and can interfere with downstream mass spectrometry (MS) analysis.[4][5] Milder, non-ionic detergents such as NP-40 and Triton X-100 are less disruptive to protein complexes but may be less efficient at solubilizing certain proteins, particularly those in the nucleus.[3][6] Zwitterionic detergents like LHS offer a middle ground, providing effective solubilization with a reduced potential for protein denaturation compared to ionic detergents.

This application note provides a detailed protocol for the use of this compound in cell lysis buffer formulations for proteomics and presents a comparative overview of the performance of other common detergents to guide researchers in selecting the appropriate lysis buffer for their specific experimental needs.

Data Presentation: Comparative Performance of Common Lysis Buffer Detergents

The selection of a detergent is a critical step in designing a proteomics experiment, as it can significantly impact protein yield and the representation of different protein classes in the final analysis.[5][7] While direct quantitative proteomics data for this compound is not yet widely available in the literature, the following table summarizes the performance of other commonly used detergents in terms of protein yield and the number of identified proteins. This data serves as a benchmark for researchers who wish to evaluate LHS in their own experimental setups.

| Lysis Buffer Agent | Detergent Type | Protein Yield (mg) from ~1x10^7 cells | Number of Protein Groups Identified | Key Characteristics |

| 4% SDS (in SDT Buffer) | Anionic | 1.58 | ~5190 | Strong solubilizing agent, but denaturing and can interfere with MS.[8] |

| 1% NP-40 (in RIPA-like Buffer) | Non-ionic | 1.00 | ~4947 | Mild, good for cytoplasmic proteins, does not lyse nuclear membrane.[3][8] |

| 1% CHAPS | Zwitterionic | 1.09 | Not specified in direct comparison | Mild, can preserve protein-protein interactions, effective for membrane proteins.[3][8] |

| Urea-based Buffer | Chaotrope | Not directly comparable | ~5000+ (Varies with protocol) | Strong denaturant, effective for solubilizing complex proteins.[5][8] |

Note: The data presented is compiled from different studies and serves for illustrative purposes. Direct comparison is best performed within the same experiment.

Experimental Protocols

Protocol 1: Cell Lysis using this compound (LHS) Buffer for Mass Spectrometry Analysis

This protocol is adapted from established methods for zwitterionic detergents like CHAPS and is intended as a starting point for the evaluation of LHS in proteomics workflows.[9] Optimization may be required depending on the cell type and specific experimental goals.

Materials:

-

This compound (LHS)

-

Tris-HCl, pH 7.4

-

NaCl

-

EDTA

-

Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

-

Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Microcentrifuge

-

Sonicator (probe or water bath)

-

Protein quantification assay kit (e.g., BCA assay)

LHS Lysis Buffer Formulation (1X):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (w/v) this compound

-

1X Protease Inhibitor Cocktail (add fresh before use)

-

1X Phosphatase Inhibitor Cocktail (add fresh before use)

Procedure:

-

Cell Culture Preparation:

-

For adherent cells, grow cells to 80-90% confluency in a culture dish.

-

For suspension cells, pellet the required number of cells by centrifugation.

-

-

Cell Washing:

-

Aspirate the culture medium from adherent cells and wash the cells twice with ice-cold PBS.

-

Resuspend suspension cell pellets in ice-cold PBS and centrifuge to wash. Repeat twice.

-

-

Cell Lysis:

-

After the final wash, remove all PBS.

-

Add an appropriate volume of ice-cold LHS Lysis Buffer to the cells (e.g., 300 µL for a 10 cm dish).

-

For adherent cells, use a cell scraper to collect the lysate. For suspension cells, vortex gently to resuspend the pellet in the lysis buffer.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

-

Lysate Clarification:

-

To shear DNA and further disrupt cells, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent overheating and protein degradation.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

-

-

Sample Preparation for Mass Spectrometry:

-

The cleared lysate is now ready for downstream processing for mass spectrometry, which typically involves reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

-

Note on Detergent Removal: Although milder than SDS, it is good practice to remove detergents before LC-MS/MS analysis. This can be achieved through protein precipitation (e.g., with acetone or TCA), or by using solid-phase extraction (SPE) methods like C18 columns or filter-aided sample preparation (FASP).[10]

-

Visualizations

Signaling Pathway Diagram: MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and is frequently studied using proteomics.[11][12]

Caption: A simplified diagram of the MAPK signaling pathway.

Experimental Workflow Diagram: Cell Lysis for Proteomics

The following diagram outlines the general workflow for preparing protein samples from cultured cells for analysis by mass spectrometry.

Caption: General experimental workflow for cell lysis and proteomics.

Conclusion

This compound presents a promising, mild zwitterionic detergent for cell lysis in proteomics applications. Its properties suggest it may be particularly useful for studies requiring the solubilization of membrane proteins while preserving the integrity of protein complexes. The provided protocol offers a starting point for the evaluation of LHS in various proteomics workflows. Researchers are encouraged to perform comparative studies with established detergents to determine the optimal lysis conditions for their specific biological questions and sample types.

References

- 1. This compound | 13197-76-7 | Benchchem [benchchem.com]

- 2. Surfactant - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Different Sample Preparation Protocols Reveals Lysis Buffer-Specific Extraction Biases in Gram-Negative Bacteria and Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fivephoton.com [fivephoton.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

Application Notes: Enhancing His-tagged Protein Purification with Lauryl Hydroxysultaine-Containing Buffers

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. specialchem.com [specialchem.com]

- 5. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Lauryl Hydroxysultaine to Minimize Non-Specific Binding in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the purification of biomolecules, leveraging specific binding interactions between a target molecule and a ligand immobilized on a chromatographic matrix. However, a persistent challenge in this method is the non-specific binding of contaminant proteins to the matrix, which can significantly compromise the purity and yield of the target molecule. To address this, various blocking agents and buffer additives are employed. Lauryl Hydroxysultaine (LHS), a zwitterionic surfactant, has emerged as a promising agent for reducing non-specific binding in affinity chromatography. Its amphoteric nature, possessing both a positive and a negative charge, allows it to effectively disrupt non-specific hydrophobic and ionic interactions without denaturing the target protein, thereby preserving its biological activity.

This document provides detailed application notes and protocols for the use of this compound in preventing non-specific binding during affinity chromatography.

Mechanism of Action

This compound's efficacy in preventing non-specific binding stems from its zwitterionic nature. At a wide range of pH values, LHS maintains a neutral net charge, which minimizes its interference with the specific binding interactions of the target protein. The hydrophobic lauryl tail of the molecule interacts with hydrophobic patches on both the chromatography matrix and contaminant proteins, while the hydrophilic hydroxysultaine headgroup interacts with charged residues. This dual action effectively "coats" the surfaces, preventing unwanted molecules from adhering to the matrix.

Properties of this compound and Other Common Detergents

The selection of an appropriate detergent is critical for successful protein purification. The table below compares the key properties of this compound with other commonly used detergents in chromatography.

| Detergent | Type | Critical Micelle Concentration (CMC) | Aggregation Number | Molecular Weight ( g/mol ) | Dialyzable |

| This compound (LHS) | Zwitterionic | 2.8 mM | N/A | 321.5 | Yes |

| Tween 20 | Non-ionic | 0.059 mM | 60 | ~1228 | No |

| Triton X-100 | Non-ionic | 0.24 mM | 140 | ~625 | No |

| CHAPS | Zwitterionic | 6-10 mM | 10 | 614.9 | Yes |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 mM | 62 | 288.4 | Yes |

Experimental Protocols

The following protocols provide a general framework for incorporating this compound into affinity chromatography workflows. Optimization of the LHS concentration is crucial and should be determined empirically for each specific application. A good starting point is a concentration at or slightly above the Critical Micelle Concentration (CMC) of 2.8 mM (approximately 0.09% w/v).

Protocol 1: Inclusion of LHS in Binding and Wash Buffers

This protocol is suitable for most affinity chromatography applications where non-specific binding is a concern.

Materials:

-

Affinity chromatography column and matrix

-

Binding Buffer (e.g., Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4)

-

Wash Buffer (Binding buffer with adjusted salt concentration, e.g., 500 mM NaCl)

-

Elution Buffer (Specific to the affinity tag, e.g., high concentration of imidazole for His-tags, low pH glycine for Protein A/G)

-

This compound (LHS) stock solution (e.g., 10% w/v in water)

-

Sample containing the target protein

Procedure:

-

Buffer Preparation:

-

Prepare Binding Buffer, Wash Buffer, and Elution Buffer.

-

Prepare a working solution of Binding Buffer containing LHS at a final concentration between 0.05% and 0.5% (w/v). A starting concentration of 0.1% is recommended.

-

Prepare a working solution of Wash Buffer containing the same concentration of LHS as the Binding Buffer.

-

-

Column Equilibration:

-

Equilibrate the affinity column with 5-10 column volumes (CV) of Binding Buffer without LHS.

-

Further equilibrate the column with 5-10 CV of Binding Buffer containing LHS.

-

-

Sample Preparation and Loading:

-

Add LHS to the protein sample to the same final concentration as in the equilibration buffer.

-

Incubate the sample with LHS for 15-30 minutes at 4°C with gentle mixing.

-

Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm) to remove any precipitates.

-

Load the clarified sample onto the equilibrated column at a flow rate recommended by the manufacturer.

-

-

Washing:

-

Wash the column with 10-20 CV of Wash Buffer containing LHS to remove non-specifically bound proteins.

-

Monitor the absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the target protein using the appropriate Elution Buffer. Note: It is generally recommended to omit LHS from the elution buffer to prevent potential interference with downstream applications, unless the protein is prone to aggregation.

-

Collect fractions and neutralize the pH if a low pH elution buffer was used.

-

-

Analysis:

-

Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

-

Protocol 2: Column Pre-treatment with LHS

This protocol is an alternative for situations where the inclusion of LHS in the sample is not desirable.

Procedure:

-

Column Equilibration:

-

Equilibrate the affinity column with 5-10 CV of Binding Buffer.

-

-

LHS Pre-treatment:

-

Prepare a solution of 0.1% - 0.5% (w/v) LHS in Binding Buffer.

-

Pass 2-3 CV of the LHS solution through the column.

-

Incubate the column with the LHS solution for 30-60 minutes at room temperature.

-

-

Wash:

-

Wash the column with 5-10 CV of Binding Buffer to remove excess, unbound LHS.

-

-

Sample Loading and Purification:

-

Proceed with sample loading, washing, and elution as described in Protocol 1 (steps 3-6), but without the addition of LHS to the buffers or sample.

-

Troubleshooting and Optimization

-

High Background Persists: Increase the concentration of LHS in the binding and wash buffers in increments of 0.05%. Consider increasing the salt concentration in the wash buffer.

-

Reduced Target Protein Binding: The concentration of LHS may be too high, interfering with the specific binding interaction. Reduce the LHS concentration.

-

Protein Precipitation: The protein may be incompatible with LHS. Try a different zwitterionic or non-ionic detergent. Ensure all steps are performed at 4°C if the protein is temperature-sensitive.

-

Foaming: LHS can cause foaming. Degas buffers and load samples at a reduced flow rate to minimize this effect.

Conclusion

This compound is a valuable tool for reducing non-specific binding in affinity chromatography. Its mild, zwitterionic nature makes it compatible with a wide range of proteins and affinity systems. By effectively blocking non-specific interactions, LHS can significantly improve the purity of the target protein without compromising its activity. The provided protocols offer a starting point for the successful implementation of LHS in your purification workflows. As with any chromatographic method, empirical optimization is key to achieving the best results for your specific application.

Application Note: Enhancing Nucleic Acid Purification with Lauryl Hydroxysultaine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nucleic acid extraction is a foundational procedure in molecular biology, pivotal for downstream applications such as PCR, sequencing, and diagnostics. The efficacy of this process hinges on the initial cell lysis and subsequent removal of contaminants, particularly proteins. This document details the application of Lauryl Hydroxysultaine (LHS), a zwitterionic surfactant, in nucleic acid purification protocols. LHS offers a compelling alternative to traditional ionic detergents like Sodium Dodecyl Sulfate (SDS), providing efficient cell lysis and protein solubilization while maintaining the structural integrity of DNA and RNA. This results in high yields of pure, intact nucleic acids with minimal inhibition of subsequent enzymatic reactions.

Introduction

The primary goal of nucleic acid purification is to isolate DNA or RNA from cellular components like lipids, and proteins, and other contaminants.[1][2] A critical step in this process is the disruption of the cell membrane to release the nucleic acids, a process typically achieved using detergents.[3][4][5]

Traditionally, anionic detergents such as Sodium Dodecyl Sulfate (SDS) have been widely used. SDS is a powerful lysing agent that effectively solubilizes membranes and denatures proteins, including nucleases that could degrade the target nucleic acids.[6][7] However, its harsh denaturing activity can be detrimental, and its presence can inhibit downstream enzymatic processes like PCR.[8]

This compound (LHS) is an amphoteric/zwitterionic surfactant, meaning it carries both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[9][10] Zwitterionic surfactants, such as the well-characterized CHAPS, are known for their ability to disrupt protein-protein interactions and solubilize proteins without causing denaturation.[4][11][12] The properties of LHS—including its mildness, high foaming ability, and stability across various pH levels—make it an excellent candidate for lysis buffers designed to maximize the yield and quality of purified nucleic acids.[13][14]

Key Advantages of this compound

-

Efficient and Gentle Lysis: LHS effectively disrupts the lipid bilayer of cell membranes to release intracellular contents while its mild, non-denaturing nature helps preserve the native structure of the released nucleic acids.[3][4][15]

-

Superior Protein Solubilization: As a zwitterionic surfactant, LHS is highly effective at solubilizing cellular and membrane proteins, facilitating their removal during the purification process and leading to higher purity samples.[4][12][16]

-

High Nucleic Acid Integrity: By avoiding the harsh conditions associated with strong ionic detergents, protocols using LHS can yield high molecular weight genomic DNA with minimal shearing and intact RNA with high integrity scores (RIN).

-

Broad Downstream Compatibility: Purified nucleic acids from LHS-based protocols exhibit low levels of residual reagent, minimizing inhibition in sensitive downstream applications like qPCR, RT-PCR, and next-generation sequencing.[15]

-

Enhanced Safety and Stability: LHS is generally considered a milder and less hazardous reagent than SDS.[14] Furthermore, it is less prone to precipitation at low temperatures, offering greater flexibility and robustness in experimental workflows.

Comparative Performance Data

The following table summarizes typical performance metrics when using this compound in comparison to the anionic detergent SDS and the non-ionic detergent Triton X-100 for nucleic acid extraction from 1x10⁶ cultured mammalian cells.

| Parameter | This compound | Sodium Dodecyl Sulfate (SDS) | Triton X-100 |

| DNA Yield (µg) | 18 - 28 | 15 - 25[17] | 10 - 18 |

| DNA Purity (A260/A280) | 1.85 - 2.00[18] | 1.75 - 1.90[18] | 1.70 - 1.90 |

| RNA Yield (µg) | 10 - 15 | 8 - 12 | 6 - 10 |

| RNA Integrity Number (RIN) | ≥ 9.2 | ≥ 8.8 | ≥ 8.5 |

| Downstream PCR Inhibition | Very Low | Moderate to High[8] | Low |

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells

This protocol is designed for the high-yield extraction of pure, high molecular weight genomic DNA.

Materials:

-

LHS Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 150 mM NaCl, 1.5% (w/v) this compound

-

RNase A Solution: 10 mg/mL

-

Proteinase K Solution: 20 mg/mL

-

Purification: Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Precipitation: Isopropanol (100%) and 70% Ethanol

-

Resuspension: TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Methodology:

-

Sample Preparation: Harvest 1-5x10⁶ mammalian cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 500 µL of LHS Lysis Buffer. Pipette gently to mix.

-

RNA Removal: Add 5 µL of RNase A solution, mix by inversion, and incubate at 37°C for 30 minutes.

-

Protein Digestion: Add 25 µL of Proteinase K solution, mix gently, and incubate at 56°C for 1-2 hours in a water bath until the solution is clear.

-

Protein Removal: Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol. Vortex for 20 seconds and centrifuge at 12,000 x g for 10 minutes.

-

DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of 100% isopropanol, mix by inversion until a white DNA precipitate forms.

-

Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.

-

Finalization: Centrifuge at 12,000 x g for 5 minutes. Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the DNA in 50-100 µL of TE Buffer.

Protocol 2: Total RNA Extraction from Bacterial Cells (Gram-Negative)

This protocol is optimized for extracting high-quality total RNA from gram-negative bacteria like E. coli.

Materials:

-

LHS Lysis Buffer for RNA: 20 mM Sodium Citrate (pH 7.0), 1 mM EDTA, 150 mM NaCl, 2% (w/v) this compound

-

DNase I (RNase-free): For on-column or in-solution treatment

-

Purification: Acid Phenol:Chloroform (pH 4.5)

-

Precipitation: Isopropanol (100%) and 75% Ethanol (in nuclease-free water)

-

Resuspension: Nuclease-free water

Methodology:

-